molecular formula C9H13NO6 B125367 diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate CAS No. 996-75-8

diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate

Cat. No.: B125367
CAS No.: 996-75-8
M. Wt: 231.20 g/mol
InChI Key: JZIKFPIGLULSOV-UHFFFAOYSA-N
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Description

diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate is a chemical compound with a complex structure that includes both hydroxyimino and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with hydroxylamine hydrochloride in the presence of a base, followed by the addition of a suitable aldehyde or ketone. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or the hydroxyimino group to an amine.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for investigating biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as a component in materials science research.

Mechanism of Action

The mechanism of action of diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, while the oxo group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Dimethyl Ester
  • 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Dipropyl Ester
  • 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Dibutyl Ester

Uniqueness

diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate is unique due to its specific ester groups, which can influence its reactivity and interactions. The diethyl ester groups provide a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications.

Properties

IUPAC Name

diethyl 3-hydroxy-2-nitrosopent-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO6/c1-3-15-7(12)5-6(11)8(10-14)9(13)16-4-2/h11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIKFPIGLULSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=C(C(=O)OCC)N=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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